4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family. This compound is characterized by its complex molecular structure, which includes a benzoyl group, a fluorobenzyl group, and a quinoxalinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as benzil, under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Fluorobenzyl Group: The fluorobenzyl group can be added through a nucleophilic substitution reaction using 3-fluorobenzyl bromide and a base such as potassium carbonate.
Methylation: The final step involves the methylation of the quinoxalinone core using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog without the benzoyl and fluorobenzyl groups.
Benzoylquinoxaline: Lacks the fluorobenzyl and methyl groups.
Fluorobenzylquinoxaline: Lacks the benzoyl and methyl groups.
Uniqueness
4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to the presence of all three functional groups (benzoyl, fluorobenzyl, and methyl) on the quinoxalinone core. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-benzoyl-1-[(3-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-16-22(27)25(15-17-8-7-11-19(24)14-17)20-12-5-6-13-21(20)26(16)23(28)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFCLKMLUAYMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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